Cas no 2229366-53-2 (O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine)

O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine
- EN300-1927537
- O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine
- 2229366-53-2
-
- インチ: 1S/C8H9BrN2O3/c9-8-5-7(11(12)13)2-1-6(8)3-4-14-10/h1-2,5H,3-4,10H2
- InChIKey: KNFNSMHRCVHSAZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CCON)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 259.97965g/mol
- どういたいしつりょう: 259.97965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 81.1Ų
O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927537-0.05g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 0.05g |
$851.0 | 2023-09-17 | ||
Enamine | EN300-1927537-0.5g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 0.5g |
$974.0 | 2023-09-17 | ||
Enamine | EN300-1927537-2.5g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 2.5g |
$1988.0 | 2023-09-17 | ||
Enamine | EN300-1927537-10.0g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1927537-1.0g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1927537-0.25g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 0.25g |
$933.0 | 2023-09-17 | ||
Enamine | EN300-1927537-5.0g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1927537-5g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1927537-10g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 10g |
$4360.0 | 2023-09-17 | ||
Enamine | EN300-1927537-0.1g |
O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |
2229366-53-2 | 0.1g |
$892.0 | 2023-09-17 |
O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamineに関する追加情報
O-2-(2-Bromo-4-Nitrophenyl)Ethylhydroxylamine: A Comprehensive Overview
O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine (CAS No. 2229366-53-2) is a specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a hydroxylamine group with a bromo-substituted nitrobenzene moiety. The presence of both bromine and nitro groups imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of complex molecules.
Recent studies have highlighted the potential of O-ethylhydroxylamine derivatives in drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways. For instance, research has shown that compounds with similar structural features to O-ethylhydroxylamine can modulate enzyme activity and exhibit selective cytotoxicity against cancer cells. These findings underscore the importance of understanding the chemical and biological properties of this compound.
The synthesis of O-ethylhydroxylamine derivatives has been optimized through various methodologies, including nucleophilic substitution and coupling reactions. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have enabled the efficient production of high-purity samples, which are essential for downstream applications. These advancements have not only improved the scalability of production but also reduced environmental impact, aligning with current sustainability goals in the chemical industry.
In terms of application, O-ethylhydroxylamine-based compounds are increasingly being explored in the development of agrochemicals. Their ability to inhibit key enzymes involved in plant pathogenesis makes them promising candidates for fungicides and herbicides. Field trials have demonstrated their efficacy in controlling crop diseases while maintaining environmental safety, which is a critical factor in modern agriculture.
The structural versatility of O-ethylhydroxylamine also extends to its use in materials science. Researchers have utilized its functional groups to design advanced polymers and coatings with tailored properties, such as improved mechanical strength and corrosion resistance. These materials hold potential for applications in aerospace, automotive industries, and electronics.
In conclusion, O-ethylhydroxylamine (CAS No. 2229366-53-2) is a multifaceted compound with diverse applications across various sectors. Its unique chemical structure and reactivity make it an invaluable tool in modern chemistry and material science. As research continues to uncover new possibilities for this compound, its role in driving innovation is expected to grow significantly.
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